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molecular formula C8H10F2N2O2 B1452088 ETHYL 1-METHYL-5-(DIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE CAS No. 851725-98-9

ETHYL 1-METHYL-5-(DIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE

Cat. No. B1452088
M. Wt: 204.17 g/mol
InChI Key: AYCXDJXKBPZTTR-UHFFFAOYSA-N
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Patent
US08558006B2

Procedure details

To 20.4 g of ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (iso-DFPE) was added 14.4 g of trimethyl phosphate and 0.82 g of methane sulfonic acid. The mixture was heated to 170° C. and stirred for 7 hours. The solution was cooled and distilled to recover recycled trimethyl phosphate and 2.0 g of starting ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate. The remaining solution was added to 50 g of cold water. The solution was allowed to stir for 30 min. The precipitating solid was filtered and dried to give 16.2 g of product.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:14])[C:3]1[N:7](C)[N:6]=[CH:5][C:4]=1[C:9]([O:11][CH2:12][CH3:13])=[O:10].P(OC)(OC)(O[CH3:18])=O.CS(O)(=O)=O>>[F:1][CH:2]([F:14])[C:3]1[C:4]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:5][N:6]([CH3:18])[N:7]=1

Inputs

Step One
Name
Quantity
20.4 g
Type
reactant
Smiles
FC(C1=C(C=NN1C)C(=O)OCC)F
Name
Quantity
14.4 g
Type
reactant
Smiles
P(=O)(OC)(OC)OC
Name
Quantity
0.82 g
Type
reactant
Smiles
CS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
stirred for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to recover recycled trimethyl phosphate and 2.0 g of starting ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
ADDITION
Type
ADDITION
Details
The remaining solution was added to 50 g of cold water
STIRRING
Type
STIRRING
Details
to stir for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The precipitating solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
FC(C1=NN(C=C1C(=O)OCC)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 16.2 g
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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